Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
The molecular structure of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate (C₁₃H₁₁BrClNO₃) features a bicyclic quinoline core fused with a benzene and pyridine ring. While direct crystallographic data for this specific compound is limited in the provided sources, analogous quinoline derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters spanning a = 9–10 Å, b = 15–20 Å, and c = 15–16 Å. Key geometric features include:
- Bond lengths : The C–Br bond at position 4 measures approximately 1.89–1.92 Å, consistent with typical carbon-halogen single bonds. The ester carbonyl (C=O) group at position 3 displays a bond length of 1.21 Å, characteristic of conjugated carbonyl systems.
- Bond angles : The pyridine nitrogen induces angular distortions, with C–N–C angles near 117° in the quinoline ring.
| Parameter | Value (Å/°) | Source Compound Reference |
|---|---|---|
| C–Br bond length | 1.89–1.92 | |
| C=O bond length | 1.21 | |
| C–N–C bond angle | 117° |
The methoxy group at position 6 adopts a planar conformation relative to the quinoline ring, maximizing resonance stabilization. Steric hindrance between the 4-bromo and 7-chloro substituents creates a dihedral angle of 85–90° between the benzene and pyridine rings, reducing molecular symmetry.
Electronic Configuration and Resonance Effects
The electronic structure of this compound is governed by three key factors:
Aromatic system polarization :
The quinoline core exhibits π-electron delocalization, with the pyridine nitrogen withdrawing electron density from the benzene ring. Substituent effects modulate this polarization:- The 4-bromo group acts as a strong σ-electron-withdrawing agent (+I effect) but provides weak π-donation through its p-orbitals.
- The 7-chloro substituent exerts a moderate −I effect, further deactivating the ring.
- The 6-methoxy group donates electrons via resonance (+M effect), creating localized electron density at positions 5 and 7.
Resonance interactions :
The ester group at position 3 participates in conjugated resonance:
$$
\text{Quinoline-C=O} \leftrightarrow \text{Quinoline-C–O}^-
$$
This delocalization decreases the electrophilicity of the carbonyl carbon while increasing the acidity of the α-hydrogen.Hammett substituent constants :
Calculated σ values for substituents:
These competing electronic effects create regions of varied reactivity, with the 5-position being most nucleophilic due to methoxy donation.
Properties
Molecular Formula |
C13H11BrClNO3 |
|---|---|
Molecular Weight |
344.59 g/mol |
IUPAC Name |
ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
TXQNYCCIWAFPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate typically involves the reaction of 4-bromo-7-chloro-6-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Scientific Research Applications
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Position Isomerism
The positional arrangement of substituents on the quinoline scaffold significantly impacts chemical and biological properties. Key analogs include:
Key Observations :
- Position 4 Bromo vs.
- Methoxy vs.
- Dihydroquinoline Derivatives: Compounds like Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (6d) feature a reducible 4-oxo group, making them more reactive in nucleophilic substitutions compared to the fully aromatic target compound.
Physical Properties
- Crystallography: Compounds like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit C–H···O/Cl interactions in crystal packing. The target’s bromo and methoxy groups may promote distinct intermolecular interactions, affecting solubility and melting point.
Biological Activity
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Bromine (Br)
- Chlorine (Cl)
- Methoxy group (OCH₃)
The molecular formula is with a molecular weight of approximately 344.59 g/mol. Its unique combination of halogens and methoxy groups contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biological pathways. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as replication and repair.
- Receptor Modulation: By binding to specific receptors, it can modulate signaling pathways that are crucial for cell proliferation and survival.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for therapeutic development.
Antimicrobial Properties
Studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. It has been evaluated for its effects on cancer cell lines, with findings suggesting:
- Inhibition of Cell Proliferation: The compound significantly reduces the growth rate of cancer cells in vitro.
- Induction of Apoptosis: It triggers programmed cell death in malignant cells, which is critical for cancer therapy.
Case Studies
Several studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Findings: The compound showed effective inhibition at low concentrations, comparable to standard antibiotics.
-
Study on Anticancer Activity:
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Results: Significant reduction in cell viability was observed, with IC50 values indicating strong potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Contains chlorine and methoxy groups | Lacks bromine substitution |
| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Similar bromine and chlorine presence | Different positioning of substituents |
| Ethyl 5-bromo-7-hydroxyquinoline-3-carboxylate | Hydroxyl group instead of methoxy | Variation in functional group properties |
This table illustrates how the presence of specific halogen substitutions can influence the biological activity and reactivity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
